N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
CAS No.:
Cat. No.: VC14760189
Molecular Formula: C16H11Cl2N3O2
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Cl2N3O2 |
|---|---|
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C16H11Cl2N3O2/c17-9-5-6-13(12(18)7-9)19-15(22)8-14-10-3-1-2-4-11(10)16(23)21-20-14/h1-7H,8H2,(H,19,22)(H,21,23) |
| Standard InChI Key | UMOGJUGCWFARNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
N-(2,4-Dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide belongs to the acetamide class, featuring a 2,4-dichlorophenyl group attached to the nitrogen atom of the acetamide backbone and a 4-hydroxyphthalazin-1-yl group at the alpha position. Its IUPAC name, N-(2,4-dichlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide, reflects this arrangement. The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorine atoms and the hydrogen-bonding capacity of the hydroxyl group on the phthalazine ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
| PubChem Compound ID | 26589834 |
Synthesis and Manufacturing
The synthesis of N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide involves a multi-step process. A common route begins with the reaction of 2,4-dichloroaniline with chloroacetyl chloride to form N-(2,4-dichlorophenyl)chloroacetamide as an intermediate. This intermediate undergoes nucleophilic substitution with 4-hydroxyphthalazine under basic conditions, yielding the final product.
Optimization of reaction conditions, such as temperature (typically 60–80°C) and solvent selection (e.g., dichloromethane or dimethylformamide), is critical to achieving high yields. Purification often involves recrystallization from ethanol or column chromatography.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
The phthalazine ring in the target compound introduces additional hydrogen-bonding sites compared to simpler acetamides, potentially enhancing interactions with biological targets. Conversely, the triazole-containing analog shows specificity for viral enzymes, underscoring the role of heterocyclic substituents in modulating activity .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action, particularly its interaction with bacterial ribosomes or inflammatory mediators.
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Structure-Activity Relationships (SAR): Synthesize derivatives with modified phthalazine or dichlorophenyl groups to optimize potency and solubility.
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Toxicological Profiling: Conduct in vitro and in vivo assays to evaluate acute and chronic toxicity.
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Formulation Development: Explore nanoencapsulation or prodrug strategies to enhance bioavailability.
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